N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide is a synthetic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the condensation of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol.
N-Alkylation: The pyrazoloquinoline core is then subjected to N-alkylation using a suitable alkylating agent in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under appropriate conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The chloro group in the precursor can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted pyrazoloquinoline derivatives.
Scientific Research Applications
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Pathway Modulation: It modulates pathways involved in apoptosis and cell cycle regulation, leading to the inhibition of cancer cell growth.
Molecular Targets: The compound targets specific proteins and receptors involved in disease progression, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
714284-99-8 |
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Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H24N4O2/c1-6-9-23-17-14(16(22-23)21-18(24)19(2,3)4)11-12-10-13(25-5)7-8-15(12)20-17/h7-8,10-11H,6,9H2,1-5H3,(H,21,22,24) |
InChI Key |
VJBIKNCUARZXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C(C)(C)C |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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